2-Bromo-1-(4-phenylthiazol-2-yl)ethanone

Medicinal Chemistry Thiazole Building Block α-Bromoketone Reactivity

2-Bromo-1-(4-phenylthiazol-2-yl)ethanone (CAS 10531-46-1) is a heterocyclic building block comprising a 4-phenylthiazole core bearing an α-bromoketone side chain. Its molecular formula is C11H8BrNOS (MW: 282.16 g/mol).

Molecular Formula C11H8BrNOS
Molecular Weight 282.16 g/mol
Cat. No. B13124950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(4-phenylthiazol-2-yl)ethanone
Molecular FormulaC11H8BrNOS
Molecular Weight282.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)C(=O)CBr
InChIInChI=1S/C11H8BrNOS/c12-6-10(14)11-13-9(7-15-11)8-4-2-1-3-5-8/h1-5,7H,6H2
InChIKeyLCZDBIOMMQWZQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-(4-phenylthiazol-2-yl)ethanone: Core Identity and Procurement Baseline


2-Bromo-1-(4-phenylthiazol-2-yl)ethanone (CAS 10531-46-1) is a heterocyclic building block comprising a 4-phenylthiazole core bearing an α-bromoketone side chain . Its molecular formula is C11H8BrNOS (MW: 282.16 g/mol) . This bifunctional structure makes it a reactive intermediate widely employed in the synthesis of 2,4-disubstituted thiazoles and related bioactive scaffolds. However, the public domain lacks head‑to‑head quantitative differentiation data, meaning procurement decisions currently rest on standard purity and supply metrics rather than on experimentally verified performance advantages over close analogs [1].

Why Generic Substitution of 2-Bromo-1-(4-phenylthiazol-2-yl)ethanone Is Not Evidence‑Based


The α‑bromoketone warhead and 4‑phenylthiazole core are both present in numerous analogs (e.g., 2‑bromo‑1‑(thiazol‑2‑yl)ethanone [CAS 3292‑77‑1] or the isomeric 2‑bromo‑1‑(2‑phenyl‑4‑thiazolyl)ethanone [CAS 91182‑51‑3]). Without published head‑to‑head comparisons, differences in electrophilicity, regio‑selectivity in Hantzsch‑type condensations, or downstream yields cannot be quantified . Consequently, any claim that a cheaper or structurally similar compound can replace the target molecule represents an unverifiable risk. Until direct comparative data emerge, substitution must be validated experimentally on a case‑by‑case basis.

Quantitative Differentiation Evidence for 2-Bromo-1-(4-phenylthiazol-2-yl)ethanone


Lack of Comparator‑Based Quantitative Evidence

An exhaustive search of primary research papers, patents, and authoritative databases identified no study that directly compares the reactivity, selectivity, yield, or biological performance of 2‑bromo‑1‑(4‑phenylthiazol‑2‑yl)ethanone with a named structural analog under identical experimental conditions. The absence of comparator data precludes the generation of quantitative differentiation claims. All information retrieved from vendor sites was excluded per the project's source restriction rules.

Medicinal Chemistry Thiazole Building Block α-Bromoketone Reactivity

Application Scenarios for 2-Bromo-1-(4-phenylthiazol-2-yl)ethanone Driven by Available Evidence


General Thiazole Library Synthesis Where Core Identity Is Preserved

The compound serves as a convenient entry point for 4‑phenyl‑2‑substituted thiazoles. It can be used in Hantzsch‑type condensations to generate diverse compound libraries . Without comparative data, its selection over other bromoacetyl thiazoles is based on the specific need to retain the 4‑phenyl substituent in the final product.

Process Development When a Defined Impurity Profile Is Mandatory

In routes where the 4‑phenyl‑thiazole isomer is required, using the exact compound ensures a consistent impurity profile. Any switch to a regioisomer (e.g., 2‑phenyl‑4‑thiazolyl) would introduce a different spatial arrangement, potentially altering downstream bioactivity, though quantitative impact remains unstudied .

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